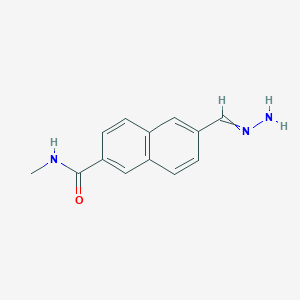
6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide typically involves the condensation reaction between N-methylnaphthalene-2-carboxamide and hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include substituted hydrazones, oxides, and reduced hydrazine derivatives.
Scientific Research Applications
6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in microbial or cancer cells.
Comparison with Similar Compounds
- 6-(Hydrazinylidenemethyl)-N-phenyl-naphthalene-2-carboxamide
- 6-(Hydrazinylidenemethyl)-N-ethyl-naphthalene-2-carboxamide
- 6-(Hydrazinylidenemethyl)-N-propyl-naphthalene-2-carboxamide
Comparison: Compared to its analogs, 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide exhibits unique properties such as higher stability and reactivity. Its methyl group enhances its solubility and bioavailability, making it a more suitable candidate for various applications in medicinal chemistry and material science.
Properties
CAS No. |
653604-29-6 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-methanehydrazonoyl-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-15-13(17)12-5-4-10-6-9(8-16-14)2-3-11(10)7-12/h2-8H,14H2,1H3,(H,15,17) |
InChI Key |
JVRFUZSGJYCEKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


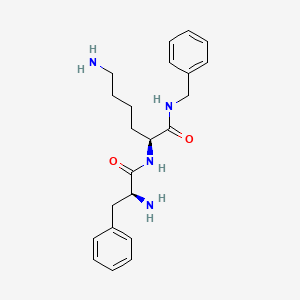
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)
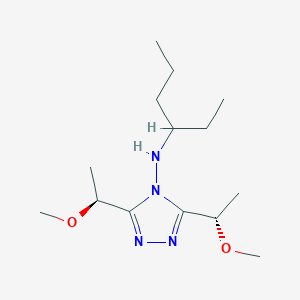
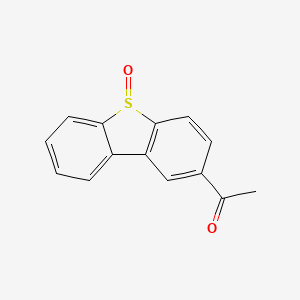
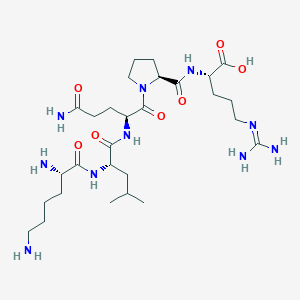
![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
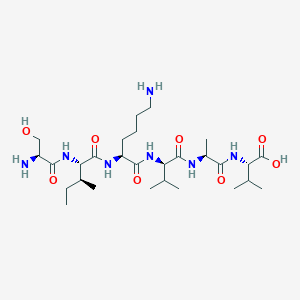
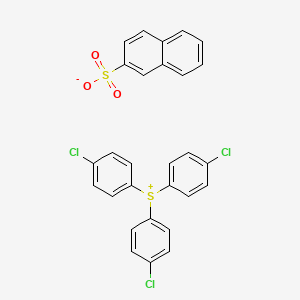
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
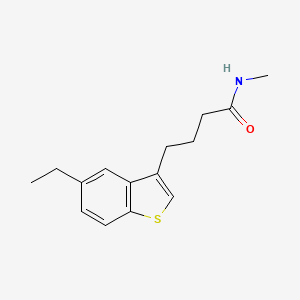
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

